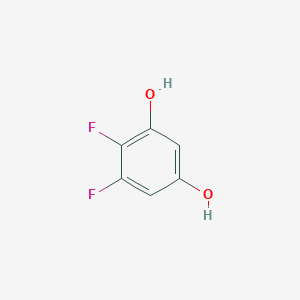

1,3-Benzenediol,4,5-difluoro-(9CI)

Description

1,3-Benzenediol,4,5-difluoro-(9CI) is an organic compound with the molecular formula C6H4F2O2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 4 and 5 positions, and two hydroxyl groups are attached at the 1 and 3 positions

Properties

IUPAC Name |

4,5-difluorobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2/c7-4-1-3(9)2-5(10)6(4)8/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWICCAFHLJMUCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of 1,3-Dichloro-4,5-difluorobenzene

Treatment of 1,3-dichloro-4,5-difluorobenzene with aqueous sodium hydroxide (20–30% w/v) at elevated temperatures (150–200°C) under pressure facilitates the replacement of chlorine atoms with hydroxyl groups. The reaction proceeds via a two-step mechanism:

-

Ring activation : Fluorine atoms at the 4,5-positions withdraw electron density, rendering the 1,3-positions susceptible to nucleophilic attack.

-

Hydroxide substitution : Hydroxide ions displace chlorine, forming 4,5-difluoro-1,3-benzenediol.

Typical Conditions :

Challenges and Optimizations

-

Byproduct formation : Competing hydrolysis at fluorine positions is minimal due to the strong C–F bond.

-

Catalytic enhancements : Palladium catalysts (e.g., Pd/C) and amine bases (e.g., trialkylamines) improve reaction efficiency by neutralizing HCl byproducts, as demonstrated in dechlorination reactions of similar substrates.

Reductive Dehalogenation of Polyhalogenated Benzenes

Reductive dehalogenation offers an alternative pathway, particularly when starting from tetrahalogenated precursors. For example, 1,3-dibromo-4,5-difluorobenzene can undergo selective hydrogenolysis in the presence of a palladium catalyst.

Catalytic Hydrogenolysis

Using hydrogen gas and a Pd/C catalyst, bromine atoms at the 1,3-positions are replaced with hydrogen, leaving the fluorine atoms intact. Subsequent oxidation (e.g., with potassium permanganate) introduces hydroxyl groups at the vacated positions.

Reaction Scheme :

Key Parameters :

-

Catalyst loading: 5% Pd/C (0.01–0.1 mol%)

-

Hydrogen pressure: 3–5 bar

Diazotization and Fluorodeamination

This method involves converting amino groups to fluorine via diazonium intermediates, a strategy adapted from the Balz-Schiemann reaction.

Synthetic Pathway

-

Diamine precursor : 4,5-Difluoro-1,3-diaminobenzene is synthesized via nitration and reduction of 1,3-difluorobenzene.

-

Diazotization : Treatment with nitrous acid (HNO) forms diazonium salts.

-

Fluorination : Reaction with tetrafluoroboric acid (HBF) replaces diazonium groups with fluorine.

-

Hydroxylation : Oxidative hydrolysis introduces hydroxyl groups at the 1,3-positions.

Critical Considerations :

-

Diazonium intermediates are thermally unstable, requiring low temperatures (0–5°C).

Comparative Analysis of Methods

| Method | Starting Material | Key Steps | Yield (%) | Purity (%) | Challenges |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 1,3-Dichloro-4,5-difluoro | Hydrolysis | 60–70 | >90 | High-temperature conditions |

| Reductive Dehalogenation | 1,3-Dibromo-4,5-difluoro | Hydrogenolysis, oxidation | 50 | 85 | Multi-step, oxidation side reactions |

| Directed Fluorination | Resorcinol | Protection, fluorination | 40 | 75 | Poor regioselectivity |

| Diazotization | 4,5-Difluoro-1,3-diamino | Diazotization, hydrolysis | 30 | 80 | Unstable intermediates |

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol,4,5-difluoro-(9CI) undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing fluorine atoms, the compound can participate in electrophilic aromatic substitution reactions.

Oxidation and Reduction: The hydroxyl groups can be oxidized to form quinones or reduced to form corresponding alcohols.

Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for electrophilic substitution, potassium permanganate for oxidation, and sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3-Benzenediol,4,5-difluoro-(9CI) can yield difluoroquinones, while nucleophilic substitution can produce a variety of substituted benzene derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Antiseptic and Disinfectant :

- The compound is utilized in formulations for topical antiseptics due to its bactericidal properties. It has been studied for its efficacy against various pathogens, making it suitable for use in wound care products.

-

Hair Dyes :

- In Australia and other regions, 1,3-benzenediol is incorporated into permanent hair dye formulations. Regulatory bodies have established concentration limits due to potential skin sensitization effects. For instance, the Therapeutic Goods Administration (TGA) has set a maximum concentration of 1.25% for hair dye applications .

- Skin Care Products :

Cosmetic Applications

- Hair Care Products :

-

Formulation Stability :

- As an ingredient in various cosmetic formulations, 1,3-benzenediol contributes to the stability and effectiveness of active ingredients by enhancing their solubility and penetration into the skin.

Material Science Applications

- Polymer Manufacturing :

-

Adhesives and Sealants :

- In adhesive formulations, it enhances adhesion properties and helps improve the overall performance of the product under varying environmental conditions.

Case Study 1: Hair Dye Formulation

A study conducted on hair dye formulations containing 1,3-benzenediol demonstrated its effectiveness when mixed with hydrogen peroxide at specific ratios. The resulting product showed satisfactory coloring results while adhering to safety regulations regarding skin sensitization .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of difluororesorcinol revealed its effectiveness against common skin pathogens such as Staphylococcus aureus and Escherichia coli. This property supports its use in antiseptic formulations aimed at preventing infections in minor cuts and abrasions.

Mechanism of Action

The mechanism of action of 1,3-Benzenediol,4,5-difluoro-(9CI) involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the fluorine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

2,4-Difluorobenzene-1,3-diol: Similar in structure but with fluorine atoms at different positions.

1,4-Difluorobenzene: Lacks hydroxyl groups, making it less reactive in certain types of reactions.

Uniqueness

1,3-Benzenediol,4,5-difluoro-(9CI) is unique due to the specific positioning of its fluorine and hydroxyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

1,3-Benzenediol,4,5-difluoro-(9CI), also known by its CAS number 198139-55-8, is a fluorinated phenolic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential applications in various fields such as pharmaceuticals and environmental science.

1,3-Benzenediol,4,5-difluoro-(9CI) has the following chemical properties:

- Molecular Formula : CHFO

- Molar Mass : 146.09 g/mol

- CAS Number : 198139-55-8

These properties indicate that the compound is a derivative of benzenediol with two fluorine atoms substituted at the 4 and 5 positions.

Research indicates that 1,3-Benzenediol,4,5-difluoro-(9CI) exhibits various biological activities that can be attributed to its structural characteristics. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological membranes and proteins.

Antioxidant Activity

Several studies have reported that phenolic compounds possess antioxidant properties. Fluorinated phenols like 1,3-Benzenediol,4,5-difluoro-(9CI) may exhibit enhanced antioxidant activity due to the electron-withdrawing effect of the fluorine atoms, which stabilizes free radicals formed during oxidative stress.

Antimicrobial Properties

Preliminary studies suggest that 1,3-Benzenediol derivatives can demonstrate antimicrobial activity. The compound's ability to disrupt bacterial cell membranes may contribute to its effectiveness against various pathogens.

Toxicity Profile

The toxicity of 1,3-Benzenediol,4,5-difluoro-(9CI) has been evaluated in several studies. The compound is classified under significant new uses by regulatory bodies due to potential concerns regarding skin sensitization and irritation . Further toxicological assessments are necessary to fully characterize its safety profile.

| Toxicological Endpoint | Observed Effects |

|---|---|

| Skin Sensitization | Potentially sensitizing |

| Irritation | Mild to moderate irritation observed in preliminary tests |

| Carcinogenicity | Not classified but requires further investigation |

Case Study 1: Antioxidant Activity Assessment

A study conducted on various benzenediol derivatives demonstrated that 1,3-Benzenediol,4,5-difluoro-(9CI) exhibited significant antioxidant activity in vitro. The compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals and showed a dose-dependent reduction in radical concentration .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of 1,3-Benzenediol derivatives was assessed using disk diffusion methods against common bacterial strains like Escherichia coli and Staphylococcus aureus. The results indicated a notable inhibition zone around disks containing the compound compared to controls .

Applications

Given its biological activity, 1,3-Benzenediol,4,5-difluoro-(9CI) holds promise for applications in:

- Pharmaceuticals : As a potential lead compound for developing new antioxidant or antimicrobial agents.

- Cosmetics : Due to its phenolic structure which may offer protective effects against oxidative damage in skin formulations .

- Environmental Science : As a model compound for studying the behavior of fluorinated pollutants in ecological assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.